N1-(2-Carboxyethyl) Ibrutinib N1-(2-Carboxyethyl) Ibrutinib
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204308
InChI:
SMILES:
Molecular Formula: C₂₈H₂₈N₆O₄
Molecular Weight: 512.56

N1-(2-Carboxyethyl) Ibrutinib

CAS No.:

Cat. No.: VC0204308

Molecular Formula: C₂₈H₂₈N₆O₄

Molecular Weight: 512.56

* For research use only. Not for human or veterinary use.

N1-(2-Carboxyethyl) Ibrutinib -

Specification

Molecular Formula C₂₈H₂₈N₆O₄
Molecular Weight 512.56

Introduction

Chemical Properties and Structure

Molecular Characteristics

N1-(2-Carboxyethyl) Ibrutinib possesses distinct chemical properties that differentiate it from the parent compound ibrutinib. The compound has the molecular formula C28H28N6O4, indicating a complex structure with multiple functional groups . Its molecular weight is 512.6 g/mol, which is higher than ibrutinib's weight of 440.50 g/mol, reflecting the addition of the carboxyethyl group . The compound was first documented in chemical databases in May 2022, with updates to its entry as recently as February 2025 .

Structural Features

The chemical structure of N1-(2-Carboxyethyl) Ibrutinib maintains the core framework of ibrutinib with specific modifications. Based on its IUPAC name and molecular structure, the compound contains the following key structural elements:

  • A pyrazolo[3,4-d]pyrimidin core structure

  • A 4-phenoxyphenyl substituent

  • An acryloylpiperidin group

  • A distinctive 2-carboxyethyl modification

These structural features are reflected in its systematic name: (R)-3-(1-(1-Acryloylpiperidin-3-yl)-4-imino-3-(4-phenoxyphenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid .

Chemical Identifiers and Nomenclature

The following table summarizes the key chemical identifiers associated with N1-(2-Carboxyethyl) Ibrutinib:

ParameterValue
PubChem CID163202512
Molecular FormulaC28H28N6O4
Molecular Weight512.6 g/mol
Creation Date2022-05-12
Modification Date2025-02-22
CategoryImpurities
ApplicationImpurity of Ibrutinib

Table 1: Chemical Identifiers of N1-(2-Carboxyethyl) Ibrutinib

Relation to Ibrutinib

Ibrutinib: The Parent Compound

To understand N1-(2-Carboxyethyl) Ibrutinib, it is essential to recognize its relationship to ibrutinib. Ibrutinib (brand name Imbruvica) is a small molecule drug that functions as a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) . The drug works by forming a covalent bond with the cysteine residue C481 in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This mechanism is crucial for its therapeutic effects in various B-cell malignancies, including mantle cell lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and chronic lymphocytic leukemia .

Metabolic Relationship

N1-(2-Carboxyethyl) Ibrutinib appears to be related to one of the metabolic pathways of ibrutinib. The metabolism of ibrutinib involves several pathways, including the oxidation to a carboxylic acid form . Specifically, one of the documented metabolic pathways involves "oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis to the formation of dihydrodiol (PCI-45227)" . This process, primarily performed by CYP3A5 and CYP3A4 enzymes, and to a lesser extent by CYP2D6, may contribute to the formation of carboxyethyl derivatives of ibrutinib .

Structural Comparison

The structural difference between ibrutinib and N1-(2-Carboxyethyl) Ibrutinib lies in the addition of a carboxyethyl group to the ibrutinib molecule. While ibrutinib has the molecular formula C25H24N6O2 and a molecular weight of 440.50 g/mol, N1-(2-Carboxyethyl) Ibrutinib has the formula C28H28N6O4 and a weight of 512.6 g/mol . This modification potentially alters the compound's pharmacological properties, including its binding affinity to BTK and other kinases.

Related Compounds and Impurities

Related Impurities

The following table presents some documented impurities related to ibrutinib:

Impurity NameCategoryRelationship to Ibrutinib
N1-(2-Carboxyethyl) IbrutinibImpurityCarboxyethyl derivative
Ibrutinib Amino Piperidine dihydrochloride ImpurityImpurityModification of piperidine group
Ibrutinib Michael addition adductImpurityAddition product
Ibrutinib Diamine ImpurityImpurityAmine-modified derivative
Ibrutinib Di-piperidine impurityImpurityContains additional piperidine group
N-Desacryloyl N-3-hydroxypropanoyl IbrutinibImpurityHydroxypropanoyl-modified derivative
Ibrutinib Piperidine impurityImpurityModified piperidine group
Ibrutinib Diacrylate Analog ImpurityImpurityContains additional acrylate group
Ibrutinib Piperidine N-desacryl impurityImpurityModified piperidine, acryloyl removal
Rac-Ibrutinib propionaldehydeImpurityAldehyde-containing derivative
N-Desacryloyl N-(3-Acryloyl-propanoyl) IbrutinibImpurityModified acryloyl group

Table 2: Related Ibrutinib Impurities

Applications and Research Significance

Analytical Applications

N1-(2-Carboxyethyl) Ibrutinib serves several important analytical applications in pharmaceutical research and quality control:

  • As a reference standard for identifying and quantifying this specific impurity in ibrutinib formulations

  • For developing and validating analytical methods for impurity profiling of ibrutinib

  • In stability studies to understand degradation pathways of ibrutinib

  • For structure-activity relationship studies investigating the impact of structural modifications on BTK inhibition

Metabolic Studies

The study of N1-(2-Carboxyethyl) Ibrutinib may contribute to understanding the metabolic fate of ibrutinib in patients. Ibrutinib undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, especially CYP3A4 and CYP3A5 . Characterizing metabolites like N1-(2-Carboxyethyl) Ibrutinib helps in elucidating the complete metabolic profile of ibrutinib, which has implications for drug-drug interactions, dosing strategies, and individual variability in drug response.

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